![molecular formula C14H13ClN2O2 B2483307 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea CAS No. 195133-51-8](/img/structure/B2483307.png)
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea, also known as CMU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CMU belongs to the class of urea derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. In Parkinson's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In Alzheimer's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to reduce oxidative stress, inflammation, and amyloid beta accumulation. In Parkinson's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to protect dopaminergic neurons, reduce oxidative stress, and improve motor function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea in lab experiments is its high potency and selectivity for specific enzymes and signaling pathways. This allows for precise targeting of disease mechanisms and reduces the risk of off-target effects. However, one limitation of using 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea is its relatively low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea. One direction is to further elucidate its mechanism of action and identify new targets for therapeutic intervention. Another direction is to optimize its pharmacokinetic properties and develop more effective delivery systems. Additionally, the potential of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea as a diagnostic tool for various diseases should be explored, as it has been shown to have imaging properties in certain cancer models. Overall, the research on 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has promising implications for the development of novel therapeutics and diagnostic tools.
Synthesis Methods
The synthesis of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea involves the reaction of 3-chloroaniline with 3-methoxybenzoyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization. The yield of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea is typically around 70-80%.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-7-3-6-12(9-13)17-14(18)16-11-5-2-4-10(15)8-11/h2-9H,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECRHGUJKBBYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea |
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